N-(1,3-Benzodioxol-5-ylmethyl)-N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Benzodioxol-5-ylmethyl)-N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, a chlorophenyl sulfonyl group, and a thieno-triazolo-pyrimidine core, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The chlorophenyl sulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The thieno-triazolo-pyrimidine core can undergo cyclization reactions to form more complex ring structures
Scientific Research Applications
N-(1,3-Benzodioxol-5-ylmethyl)-N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the chlorophenyl sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds include:
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: This compound shares the benzodioxole moiety but differs in the presence of a piperidine ring instead of the thieno-triazolo-pyrimidine core.
Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl: This compound has a similar benzodioxole structure but lacks the chlorophenyl sulfonyl and thieno-triazolo-pyrimidine groups.
2-Propenal, 3-(1,3-benzodioxol-5-yl): This compound features the benzodioxole moiety but is structurally simpler and lacks the additional functional groups present in the target compound.
These comparisons highlight the unique combination of functional groups in N-(1,3-Benzodioxol-5-ylmethyl)-N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14ClN5O4S2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C21H14ClN5O4S2/c22-13-2-4-14(5-3-13)33(28,29)21-20-24-19(18-15(7-8-32-18)27(20)26-25-21)23-10-12-1-6-16-17(9-12)31-11-30-16/h1-9H,10-11H2,(H,23,24) |
InChI Key |
HZIWQSSOBNMAIS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=C3SC=C5)S(=O)(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.